Cas no 130047-14-2 (Methyl 4-(Chlorosulfonyl)methylbenzoate)
Methyl 4-(Chlorosulfonyl)methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-((chlorosulfonyl)methyl)benzoate
- [4-(Methoxycarbonyl)phenyl]methanesulphonyl chloride
- Benzoic acid,4-[(chlorosulfonyl)methyl]-, methyl ester
- methyl 4-(chlorosulfonylmethyl)benzoate
- methyl 4-[(chlorosulfonyl)methyl]benzoate
- 3-MeOOC-Bzls-Cl
- Methyl 4-[(chlorosulphonyl)methyl]benzoate
- FT-0730606
- SCHEMBL3521713
- 130047-14-2
- DTXSID30618253
- EN300-36173
- AKOS008118239
- A910450
- MFCD07778383
- Z360059870
- PS-10860
- BENZOIC ACID, 4-[(CHLOROSULFONYL)METHYL]-, METHYL ESTER
- methyl 4-[(chlorosulfonyl)methyl]benzoate, AldrichCPR
- GEO-03044
- 4-[(chlorosulfonyl)methyl]benzoic acid methyl ester
- CS-0187496
- H11990
- VTQZPLOSFBIFGF-UHFFFAOYSA-N
- 4-chlorosulfonylmethylbenzoic acid methyl ester
- AB42434
- Methyl4-[(chlorosulphonyl)methyl]benzoate95%
- Methyl 4-[(chlorosulphonyl)methyl]benzoate 95%
- [4-(Methoxycarbonyl)phenyl]methanesulphonyl chloride 95%
- DB-062722
- Methyl 4-(Chlorosulfonyl)methylbenzoate
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- MDL: MFCD07778383
- Inchi: 1S/C9H9ClO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3
- InChI Key: VTQZPLOSFBIFGF-UHFFFAOYSA-N
- SMILES: ClS(CC1C=CC(C(=O)OC)=CC=1)(=O)=O
Computed Properties
- Exact Mass: 247.99100
- Monoisotopic Mass: 247.9910076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 68.8Ų
Experimental Properties
- Melting Point: 116 °C
- PSA: 68.82000
- LogP: 2.62260
Methyl 4-(Chlorosulfonyl)methylbenzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 4-(Chlorosulfonyl)methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M222125-50mg |
Methyl 4-[(Chlorosulfonyl)methyl]benzoate |
130047-14-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M222125-100mg |
Methyl 4-[(Chlorosulfonyl)methyl]benzoate |
130047-14-2 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M222125-500mg |
Methyl 4-[(Chlorosulfonyl)methyl]benzoate |
130047-14-2 | 500mg |
$ 230.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41750-100mg |
Methyl 4-((chlorosulfonyl)methyl)benzoate |
130047-14-2 | 98% | 100mg |
¥397.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41750-250mg |
Methyl 4-((chlorosulfonyl)methyl)benzoate |
130047-14-2 | 98% | 250mg |
¥547.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41750-1g |
Methyl 4-((chlorosulfonyl)methyl)benzoate |
130047-14-2 | 98% | 1g |
¥1485.0 | 2024-07-19 | |
| Apollo Scientific | OR6079-250mg |
Methyl 4-[(chlorosulphonyl)methyl]benzoate |
130047-14-2 | 250mg |
£48.00 | 2025-02-20 | ||
| Apollo Scientific | OR6079-1g |
Methyl 4-[(chlorosulphonyl)methyl]benzoate |
130047-14-2 | 1g |
£96.00 | 2025-02-20 | ||
| Chemenu | CM373220-100mg |
Methyl 4-((chlorosulfonyl)methyl)benzoate |
130047-14-2 | 95%+ | 100mg |
$51 | 2022-06-13 | |
| Chemenu | CM373220-250mg |
Methyl 4-((chlorosulfonyl)methyl)benzoate |
130047-14-2 | 95%+ | 250mg |
$76 | 2022-06-13 |
Methyl 4-(Chlorosulfonyl)methylbenzoate Suppliers
Methyl 4-(Chlorosulfonyl)methylbenzoate Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Methyl 4-(Chlorosulfonyl)methylbenzoate
Methyl 4-(Chlorosulfonyl)methylbenzoate (CAS No. 130047-14-2): A Versatile Intermediate in Modern Chemical Synthesis
Methyl 4-(Chlorosulfonyl)methylbenzoate, identified by its CAS number 130047-14-2, is a significant compound in the realm of organic synthesis and pharmaceutical development. This compound, characterized by its chlorosulfonyl and methylbenzoate functional groups, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features make it particularly valuable in the development of novel therapeutic agents and advanced materials.
The chemical structure of Methyl 4-(Chlorosulfonyl)methylbenzoate consists of a benzoate core substituted with a chlorosulfonyl group at the para position relative to the methyl group. This arrangement imparts distinct reactivity, making it a versatile building block for further functionalization. The presence of the chlorosulfonyl moiety allows for nucleophilic substitution reactions, while the ester group at the other end of the molecule can be hydrolyzed or converted into other functional derivatives.
In recent years, Methyl 4-(Chlorosulfonyl)methylbenzoate has garnered attention in the pharmaceutical industry due to its potential applications in drug discovery. Researchers have leveraged its reactivity to develop novel compounds with anti-inflammatory, anticancer, and antimicrobial properties. For instance, derivatives of this compound have been investigated for their ability to modulate enzyme activity and interfere with pathogenic pathways.
One of the most compelling aspects of Methyl 4-(Chlorosulfonyl)methylbenzoate is its role in synthesizing complex molecules through cross-coupling reactions. The chlorosulfonyl group can be readily converted into other sulfur-containing functional groups, such as thiols or sulfones, which are pivotal in constructing heterocyclic frameworks. These frameworks are often found in biologically active compounds and have been shown to exhibit significant pharmacological effects.
The compound's utility extends beyond pharmaceuticals into the realm of materials science. Researchers have explored its use in developing advanced polymers and coatings that exhibit enhanced thermal stability and mechanical strength. The incorporation of the methylbenzoate group into these materials contributes to their overall performance, making them suitable for high-performance applications.
The synthesis of Methyl 4-(Chlorosulfonyl)methylbenzoate typically involves multi-step organic reactions starting from commercially available precursors. The process often begins with the bromination or chlorination of benzoic acid derivatives followed by sulfonylation and esterification steps. Recent advancements in synthetic methodologies have improved the efficiency and scalability of these reactions, making it more feasible to produce large quantities of the compound for industrial applications.
In academic research, Methyl 4-(Chlorosulfonyl)methylbenzoate has been used as a model compound to study reaction mechanisms and develop new synthetic strategies. Its well-defined reactivity allows chemists to probe various aspects of organic chemistry, including electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. These studies not only contribute to fundamental chemical knowledge but also provide insights into optimizing synthetic routes for other complex molecules.
The compound's significance is further highlighted by its presence in several patents and scientific literature. Researchers have utilized Methyl 4-(Chlorosulfonyl)methylbenzoate in developing novel drug candidates that are currently undergoing preclinical evaluation. These studies underscore its importance as a key intermediate in medicinal chemistry and highlight its potential to contribute to future therapeutic breakthroughs.
The safety profile of Methyl 4-(Chlorosulfonyl)methylbenzoate is another critical consideration in its application. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas to minimize exposure risks.
In conclusion, Methyl 4-(Chlorosulfonyl)methylbenzoate (CAS No. 130047-14-2) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and academic research. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing complex molecules with potential therapeutic benefits. As research continues to uncover new applications for this compound, its importance in modern chemical synthesis is likely to grow even further.
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